1-(3-chloro-2-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chloro-2-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has led to the development of novel triazole derivatives through the synthesis of various ester ethoxycarbonylhydrazones with primary amines. This process results in compounds that exhibit good to moderate antimicrobial activities against test microorganisms, demonstrating the potential of triazole derivatives in antimicrobial applications (Bektaş et al., 2007).
Antitumor Activities
Studies have also explored the antitumor potential of triazole compounds. For instance, the synthesis and biological activity analysis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide have shown distinct inhibition on the proliferation of cancer cell lines, indicating the relevance of such compounds in developing antitumor agents (Lu et al., 2017).
Heterocyclic Chemistry Applications
The field of heterocyclic chemistry has seen the application of triazole derivatives in various capacities. For example, the synthesis and exploration of heterocyclic compounds have been conducted to develop potential anti-tumor agents, with compounds demonstrating promising activities against human breast cell and liver carcinoma cell lines (Badrey & Gomha, 2012).
Molecular, Electronic, and Spectroscopic Analysis
Triazole derivatives have also been studied for their molecular, electronic, nonlinear optical, and spectroscopic properties. Detailed analyses, including DFT calculations, have been conducted to explore these properties, providing insights into the potential applications of these compounds in various fields, including materials science (Beytur & Avinca, 2021).
Synthesis of Benzamide-Based Compounds with Antiavian Influenza Virus Activity
Further research has focused on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showcasing remarkable activity against the avian influenza virus. This highlights the potential of triazole derivatives in the development of antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-4-26-17-11-6-5-9-15(17)21-19(25)18-13(3)24(23-22-18)16-10-7-8-14(20)12(16)2/h5-11H,4H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASACBPDLCMOJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=C(C(=CC=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.